Methyl 4-chlorothiophene-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5ClO2S |
|---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
methyl 4-chlorothiophene-3-carboxylate |
InChI |
InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3 |
InChI Key |
WEADXQWLGSEVJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC=C1Cl |
Origin of Product |
United States |
Reactivity and Chemical Transformations of Methyl 4 Chlorothiophene 3 Carboxylate
Reactions Involving the Ester Functional Group
The ester functional group in Methyl 4-chlorothiophene-3-carboxylate is susceptible to various nucleophilic acyl substitution reactions, providing pathways to other important carboxylic acid derivatives.
Hydrolysis to 4-chlorothiophene-3-carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-chlorothiophene-3-carboxylic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions. britannica.comlibretexts.orgyoutube.com
Under basic conditions, the reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a saponification mechanism, initially forming the carboxylate salt, which is then protonated in a subsequent acidic workup to yield the carboxylic acid. youtube.com
Acid-catalyzed hydrolysis is also an effective method, generally involving heating the ester in the presence of a strong acid, like sulfuric acid or hydrochloric acid, in an aqueous medium. google.comnii.ac.jp The equilibrium of this reaction can be driven towards the product by using a large excess of water. nii.ac.jp
The successful hydrolysis of a related compound, methyl 4-bromo-3-methylthiophene-2-carboxylate, to its carboxylic acid suggests that similar conditions would be effective for the hydrolysis of this compound. researchgate.net
Table 1: General Conditions for Hydrolysis of Methyl Esters
| Catalyst | Reagents | General Conditions | Product |
| Base | NaOH or KOH, Water | Heating | 4-chlorothiophene-3-carboxylate salt |
| Acid | H₂SO₄ or HCl, Water | Heating | 4-chlorothiophene-3-carboxylic acid |
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of this compound, this allows for the synthesis of other alkyl esters.
Base-catalyzed transesterification is often performed using an alkoxide that corresponds to the alcohol being used for the exchange. masterorganicchemistry.com For instance, reaction with ethanol (B145695) in the presence of sodium ethoxide would yield ethyl 4-chlorothiophene-3-carboxylate. The use of the alcohol as the solvent can help to drive the equilibrium towards the desired product. masterorganicchemistry.com
Acid-catalyzed transesterification typically employs a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the desired alcohol serving as the solvent. masterorganicchemistry.com Studies on the transesterification of Jatropha curcas oil with higher alcohols using metal triflate catalysts have shown high conversions, indicating the feasibility of such reactions for a variety of esters. itb.ac.id
Table 2: Catalysts and Conditions for Transesterification
| Catalyst Type | Example Catalyst | Reagents | General Conditions |
| Base | Sodium Alkoxide | Alcohol | Anhydrous conditions |
| Acid | Sulfuric Acid | Alcohol | Heating, often with removal of methanol (B129727) |
| Metal Salt | Aluminum Triflate | Alcohol | Heating |
Amidation Reactions of the Carboxylate Moiety
The conversion of the methyl ester to an amide is another important transformation. This is typically achieved by reacting the ester with a primary or secondary amine. While the direct reaction of an ester with an amine can be slow, it can be facilitated by heating or by using a catalyst. semanticscholar.org
A more common approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction. The resulting 4-chlorothiophene-3-carboxylic acid can be activated with a variety of coupling reagents, such as thionyl chloride to form the acyl chloride, or carbodiimides like DCC, which then readily react with amines to form the corresponding amides. libretexts.org The direct conversion of carboxylic acids to N-methyl amides has been achieved using cooperative catalysis, highlighting modern approaches to amide bond formation. researchgate.net
Reactions Involving the Chlorine Atom on the Thiophene (B33073) Ring
The chlorine atom at the 4-position of the thiophene ring is a key site for functionalization, enabling the introduction of new substituents through substitution and cross-coupling reactions.
Nucleophilic Substitution Reactions
The chlorine atom on the thiophene ring can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chloro-substituted thiophene towards nucleophilic attack is influenced by the electronic nature of the substituents on the ring. The presence of the electron-withdrawing carboxylate group can facilitate these reactions.
For instance, reactions with amines or alkoxides can lead to the corresponding 4-amino or 4-alkoxythiophene derivatives. The reaction of 4-chlorothienopyrimidines with amino acids has been demonstrated, suggesting that similar substitutions are plausible for this compound. researchgate.net The success of such reactions often depends on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed arylation)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to aryl halides, including chlorothiophenes.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.comrsc.orgresearchgate.netsemanticscholar.org This reaction would allow for the introduction of a wide variety of aryl or heteroaryl groups at the 4-position of the thiophene ring. The choice of ligand for the palladium catalyst is crucial for achieving high yields and tolerating various functional groups.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgnih.govnih.govyoutube.comchemrxiv.org This would enable the introduction of a vinyl or substituted vinyl group at the 4-position of this compound.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.govyoutube.comorgsyn.orgresearchgate.net This provides a versatile method for synthesizing 4-aminothiophene derivatives from this compound, accommodating a broad range of primary and secondary amines.
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst + Base | 4-Aryl/heteroarylthiophene |
| Heck | Alkene | Pd catalyst + Base | 4-Vinylthiophene |
| Buchwald-Hartwig | Amine | Pd catalyst + Base + Ligand | 4-Aminothiophene |
Derivatization to Sulfonyl Chlorides
The conversion of thiophene carboxylic acid esters into their chlorosulfonyl derivatives is a key transformation, yielding highly reactive intermediates pivotal for further functionalization.
Conversion of Sulfothiophene Carboxylic Acid Methyl Ester to Chlorosulfonyl Derivatives
The synthesis of methyl 4-chlorosulfonylthiophene-3-carboxylate is a critical step in the derivatization pathway. While direct chlorosulfonation of this compound is not the typical route, the analogous transformation starting from a sulfonic acid precursor is well-established. The process generally involves the conversion of a methyl 4-sulfothiophene-3-carboxylate (the sulfonic acid form) into the corresponding sulfonyl chloride.
This transformation is commonly achieved by treating the sulfonic acid with a chlorinating agent, such as thionyl chloride or a similar reagent. For instance, an analogous procedure for a different isomer involves dissolving the sulfothiophene carboxylic acid in a suitable solvent and reacting it with thionyl chloride to yield the desired chlorosulfonyl derivative. nih.gov A related synthesis involves refluxing the precursor, 4-chlorosulfonylthiophene-3-carboxylic acid chloride, with absolute methanol in a chloroform (B151607) solution until the evolution of hydrogen chloride ceases. researchgate.net The mixture is then evaporated to dryness, yielding the crystalline methyl 4-chlorosulfonylthiophene-3-carboxylate. researchgate.net
Transformations of Sulfonyl Chloride Derivatives
The sulfonyl chloride group is a potent electrophile, enabling a wide array of subsequent reactions. These transformations allow for the introduction of nitrogen-containing functional groups and the construction of more complex molecular architectures.
Amination to Sulfamoyl Compounds (e.g., Methyl 4-sulfamoylthiophene-3-carboxylate)
A primary reaction of methyl 4-chlorosulfonylthiophene-3-carboxylate is its amination to form sulfamoyl compounds. The synthesis of methyl 4-sulfamoylthiophene-3-carboxylate is a representative example of this transformation. The reaction is typically carried out by dissolving methyl 4-chlorosulfonylthiophene-3-carboxylate in a solvent like absolute chloroform and bubbling ammonia (B1221849) gas through the solution at room temperature until the mixture becomes alkaline. ucl.ac.ukresearchgate.net
The reaction mixture is stirred for several hours to ensure completion. Following the reaction, an aqueous workup is performed to remove ammonium (B1175870) chloride, and the organic phase is dried and evaporated. The resulting crystalline residue, methyl 4-sulfamoylthiophene-3-carboxylate, can be purified by recrystallization from ethanol. researchgate.net This process is highly efficient, with reported yields often exceeding 85%. researchgate.net
| Reactant | Reagent | Solvent | Product | Yield |
| Methyl 4-chlorosulfonylthiophene-3-carboxylate | Ammonia (gas) | Chloroform | Methyl 4-sulfamoylthiophene-3-carboxylate | 86% researchgate.net |
Reactions with Cyanates and Imidazoles for Complex Derivatization
The reactivity of sulfonyl chlorides extends to reactions with other nucleophiles, including cyanates and imidazoles, leading to more complex derivatives.
The reaction between sulfonyl chlorides and cyanogen (B1215507) chloride in the presence of a sulfinate is a known method for preparing sulfonyl cyanides. thieme-connect.de This transformation introduces a cyano group attached to the sulfonyl moiety, offering a different avenue for further chemical elaboration. thieme-connect.de
Imidazole and its derivatives can also play a significant role in the reactions of sulfonyl chlorides. While it can act as a base or catalyst, it can also be incorporated into the final structure. For example, imidazole-1-sulfonyl azide (B81097) has been developed as a stable and efficient reagent for converting primary sulfonamides (derived from sulfonyl chlorides) into sulfonyl azides via a diazo transfer mechanism. organic-chemistry.org This highlights the utility of imidazole-based reagents in activating and transforming the sulfonyl functional group.
General Thiophene Ring Reactivity
The thiophene ring, while aromatic, exhibits distinct reactivity patterns compared to benzene (B151609), influenced by the heteroatom and the nature of its substituents.
Electrophilic Aromatic Substitution Considerations
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including thiophene. The thiophene ring is generally more reactive than benzene towards electrophiles due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) through resonance. nih.govnih.gov
However, the reactivity of the thiophene ring in this compound is significantly influenced by its substituents. Both the methyl carboxylate group (-COOCH₃) at the C3 position and the chloro group (-Cl) at the C4 position are electron-withdrawing. These groups deactivate the aromatic ring towards electrophilic attack by reducing the electron density of the π-system. researchgate.net
The directing effects of these substituents must also be considered. Both are meta-directing in benzene systems, but in the thiophene ring, their influence on the available positions (C2 and C5) would result in deactivation at these sites. Therefore, further electrophilic substitution on the this compound ring is expected to be difficult and would likely require harsh reaction conditions.
Cycloaddition Reactions
While specific studies detailing the participation of this compound in cycloaddition reactions are not extensively documented in the reviewed scientific literature, the general reactivity of the thiophene ring system provides a basis for discussing its potential behavior in such transformations. The inherent aromaticity of thiophene significantly influences its ability to act as a diene in cycloaddition reactions.
General Reactivity of the Thiophene Ring in Cycloadditions
The thiophene ring, due to its significant aromatic character, is generally a reluctant participant in thermally-induced cycloaddition reactions such as the Diels-Alder reaction. nih.govresearchtrends.net Unlike less aromatic five-membered heterocycles like furan, the aromatic stabilization energy of thiophene makes it a poor diene under standard conditions. nih.gov Overcoming this stability often requires forcing conditions, such as high temperatures or pressures, to facilitate cycloaddition with dienophiles. researchtrends.netresearchgate.net
However, the reactivity of the thiophene core can be enhanced through several strategies:
Lewis Acid Catalysis: The use of Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), has been shown to promote Diels-Alder reactions of thiophene at room temperature and atmospheric pressure, conditions under which the uncatalyzed reaction does not proceed. nih.gov
Oxidation of the Sulfur Atom: The aromaticity of the thiophene ring can be disrupted by oxidation of the sulfur atom to form thiophene S-oxides or thiophene S,S-dioxides. These oxidized species are no longer aromatic and behave as reactive dienes in [4+2] cycloaddition reactions with a variety of dienophiles, including alkenes and alkynes. researchtrends.netresearchgate.netutexas.edusemanticscholar.org This approach allows for the formation of bicyclic adducts that can be further transformed. semanticscholar.org
Dearomative Cycloadditions: Recent research has explored dearomative intramolecular [4+3] cycloadditions of thiophene derivatives, leading to the formation of sulfur-bridged seven-membered rings. nih.gov
Potential Reactivity of this compound
In the specific case of this compound, the substituents on the thiophene ring are expected to modulate its reactivity. The presence of two electron-withdrawing groups, the chloro substituent at the C4 position and the methyl carboxylate group at the C3 position, would decrease the electron density of the thiophene ring. While this deactivation would further disfavor its participation as a diene in a normal-electron-demand Diels-Alder reaction, it could potentially enhance its reactivity as a dienophile in an inverse-electron-demand Diels-Alder reaction. The electrophilic activation of a thiophene ring by incorporating electron-withdrawing substituents has been noted as a strategy to induce polar Diels-Alder reactions. conicet.gov.ar
Currently, there is a lack of specific experimental data to create a detailed table of cycloaddition reactions for this compound. Further research would be necessary to fully characterize its behavior in these transformations and to determine the optimal conditions and resulting products.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of Methyl 4-chlorothiophene-3-carboxylate by mapping its carbon-hydrogen framework.
The proton NMR (¹H NMR) spectrum provides information about the electronic environment of each hydrogen atom in the molecule. For this compound, the spectrum is expected to show three distinct signals corresponding to the two aromatic protons on the thiophene (B33073) ring and the three protons of the methyl ester group.
The proton at position 2 (H-2) is adjacent to the electron-withdrawing carboxylate group, while the proton at position 5 (H-5) is adjacent to the sulfur atom. This difference in chemical environment leads to distinct chemical shifts. The methyl protons, being attached to the ester oxygen, appear in a characteristic upfield region.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiophene H-2 | ~8.1 | Doublet (d) |
| Thiophene H-5 | ~7.5 | Doublet (d) |
Note: Data are predicted based on spectroscopic principles and analysis of similar structures. The coupling constant (J) between H-2 and H-5 is expected to be small.
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. This compound has six distinct carbon atoms, which would result in six discrete signals in the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~162 |
| Thiophene C-3 | ~135 |
| Thiophene C-2 | ~130 |
| Thiophene C-4 | ~128 |
| Thiophene C-5 | ~126 |
Note: Data are predicted based on established chemical shift ranges for similar functional groups and thiophene derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₆H₅ClO₂S, corresponding to a molecular weight of approximately 176.62 g/mol .
A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak ([M]⁺) due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in two peaks: the molecular ion peak ([M]⁺) at m/z 176 (containing ³⁵Cl) and an isotope peak ([M+2]⁺) at m/z 178 (containing ³⁷Cl) with about one-third the intensity.
Common fragmentation pathways may include the loss of the methoxy (B1213986) radical (•OCH₃) or the entire methoxycarbonyl radical (•COOCH₃).
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Assignment | Notes |
|---|---|---|
| 176 | [M]⁺ | Molecular ion peak (with ³⁵Cl) |
| 178 | [M+2]⁺ | Isotope peak for ³⁷Cl |
| 145 | [M - OCH₃]⁺ | Fragment from loss of a methoxy group |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the vibrations of its bonds. The spectrum for this compound is dominated by absorptions corresponding to the ester and the substituted thiophene ring.
A very strong and sharp absorption band is expected for the carbonyl (C=O) stretch of the ester group. Other significant bands include the C-O stretching of the ester, C-Cl stretching, and various vibrations associated with the thiophene ring.
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Thiophene C-H Stretch | ~3100 | Medium |
| Methyl C-H Stretch | ~2950 | Medium |
| Ester C=O Stretch | ~1720 | Strong, Sharp |
| Thiophene C=C Stretch | 1400 - 1550 | Medium-Strong |
| Ester C-O Stretch | 1250 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Thiophene and its derivatives are known to absorb light in the ultraviolet region due to π → π* transitions within the aromatic ring. The presence of the chloro and carboxylate groups, which act as auxochromes, influences the wavelength of maximum absorption (λmax). The λmax for this compound is expected to fall within the typical range for substituted thiophenes, generally between 230 and 280 nm, though the exact value is dependent on the solvent used for analysis.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions.
Thin-Layer Chromatography (TLC): TLC is commonly used for rapid qualitative monitoring. A silica (B1680970) gel plate is typically used as the stationary phase, with a nonpolar mobile phase, such as a mixture of hexanes and ethyl acetate.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for purity determination and quantitative analysis. Both normal-phase and reverse-phase columns can be employed depending on the specific analytical requirements.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile compounds like this compound, providing separation and identification of the compound and any volatile impurities.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Hexanes |
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Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure of thiophene (B33073) derivatives with a high degree of accuracy. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). pku.edu.cnyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity.
For Methyl 4-chlorothiophene-3-carboxylate, the HOMO is expected to be localized primarily on the thiophene ring, particularly on the sulfur atom and the C=C double bonds, which are the most electron-rich regions. The LUMO, conversely, is likely distributed over the electron-withdrawing methyl carboxylate group and the carbon-chlorine bond. The presence of the electronegative chlorine atom and the carbonyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene, with a significant impact on the HOMO-LUMO gap. rsc.orgrsc.org
Table 1: Predicted Frontier Molecular Orbital Energies for this compound Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory. Values are illustrative and based on typical results for similar molecules.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
The distribution of electron density within this compound can be quantified through methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP). nih.gov The MEP surface visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule.
In this molecule, the most negative charges are expected to be localized on the oxygen atoms of the carboxylate group and, to a lesser extent, the sulfur atom of the thiophene ring. irjweb.com These sites represent likely points for electrophilic attack. Conversely, the carbon atom of the carbonyl group and the carbon atom attached to the chlorine (C4) are expected to carry a partial positive charge, making them susceptible to nucleophilic attack. researchgate.net The chlorine atom itself will be electron-rich, but the C-Cl bond polarization makes the attached carbon electrophilic. This charge distribution is crucial for predicting how the molecule will interact with other reagents.
Table 2: Predicted Mulliken Atomic Charges for Selected Atoms in this compound Values are illustrative and represent typical charge distributions calculated for similar structures.
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| S1 | +0.15 |
| C3 (attached to -COOCH₃) | +0.25 |
| C4 (attached to -Cl) | +0.10 |
| Cl | -0.20 |
| C (Carbonyl) | +0.45 |
| O (Carbonyl) | -0.40 |
| O (Ester) | -0.35 |
Conformational Analysis and Molecular Geometry Optimization
Computational methods are used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the lowest energy state. For this compound, the thiophene ring is inherently planar. wikipedia.org The primary conformational flexibility arises from the rotation of the methyl carboxylate group around the C3-C(carbonyl) single bond.
Geometry optimization calculations would typically reveal two stable planar conformers: one where the carbonyl group is oriented toward the sulfur atom (syn-conformer) and one where it is oriented away (anti-conformer). The relative energies of these conformers can be calculated to determine the most stable arrangement, which is influenced by steric hindrance and electrostatic interactions between the ester group and the adjacent chlorine atom. The potential energy surface for this rotation can be scanned to determine the energy barrier between these conformers. epstem.net
Table 3: Predicted Optimized Geometrical Parameters for this compound Based on typical bond lengths and angles for substituted thiophenes from DFT calculations.
| Parameter | Predicted Value |
|---|---|
| Bond Length C4-Cl | 1.73 Å |
| Bond Length C3-C(carbonyl) | 1.48 Å |
| Bond Length C=O | 1.21 Å |
| Bond Angle C3-C4-Cl | 125.5° |
| Dihedral Angle C4-C3-C(carbonyl)-O(ester) | ~0° or ~180° |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemistry can accurately predict various spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical spectra that can be used to confirm or assign experimental results. comporgchem.comdntb.gov.ua
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. psu.edu The calculations yield a set of normal modes, each with a specific frequency and intensity, which can be correlated with experimental IR absorption bands. epstem.netresearchgate.net For this compound, key predicted vibrations would include the C=O stretching of the ester, C-Cl stretching, and various C-H and ring stretching modes.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values relative to TMS, based on DFT-GIAO calculations for analogous structures.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H2 | 8.10 - 8.30 | - |
| H5 | 7.40 - 7.60 | - |
| -OCH₃ | 3.80 - 3.95 | 52.0 - 53.0 |
| C2 | - | 130.0 - 132.0 |
| C3 | - | 133.0 - 135.0 |
| C4 | - | 124.0 - 126.0 |
| C5 | - | 128.0 - 130.0 |
| C=O | - | 161.0 - 163.0 |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is an invaluable tool for studying reaction mechanisms. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNA r) at the C4 position, where the chlorine atom is displaced. libretexts.org Computational modeling can elucidate the step-by-step mechanism of such reactions. nih.gov
This typically involves locating the structures of reactants, intermediates (like the Meisenheimer complex), transition states, and products along the reaction coordinate. youtube.com By calculating the energies of these species, a potential energy surface can be constructed, and the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be determined. This analysis provides a detailed understanding of the reaction's feasibility and kinetics.
Predicted Collision Cross Sections
Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase, an important parameter in ion mobility-mass spectrometry for compound identification. mdpi.com While CCS is an experimentally determined value, computational methods, particularly those based on machine learning and molecular dynamics, have been developed to predict CCS values for small molecules. nih.govnih.govarxiv.org
For this compound, a predicted CCS value could be generated based on its computationally optimized 3D structure. This theoretical value can aid in its identification in complex mixtures when experimental standards are unavailable.
Table 5: Predicted Physicochemical and Analytical Parameters Illustrative values based on computational models for small molecules.
| Parameter | Predicted Value |
|---|---|
| Dipole Moment | 2.5 - 3.0 Debye |
| Predicted CCS ( [M+H]⁺, N₂) | ~135 - 140 Ų |
Molecular Dynamics Simulations for Dynamic Behavior
As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on the dynamic behavior of this compound could not be identified in publicly accessible scientific literature. While computational studies and molecular modeling have been applied to structurally similar thiophene derivatives to understand their behavior, dedicated MD simulations detailing the conformational dynamics, solvent interactions, and vibrational modes of this compound are not presently available.
The scientific community often employs molecular dynamics simulations to gain insights into the time-dependent behavior of molecules, which can be crucial for understanding reaction mechanisms, binding affinities, and material properties. Such studies on this compound would be valuable for elucidating its interactions in various chemical environments and for the rational design of new materials and pharmaceutical agents. The absence of this specific data highlights a potential area for future research in the computational chemistry of thiophene-based compounds.
Applications of Methyl 4 Chlorothiophene 3 Carboxylate As a Synthetic Intermediate
Precursor in Heterocyclic Scaffold Synthesis
The reactivity of the chloro and ester functional groups, combined with the inherent aromaticity of the thiophene (B33073) ring, makes Methyl 4-chlorothiophene-3-carboxylate a suitable precursor for the synthesis of various fused heterocyclic scaffolds. These scaffolds form the core of many biologically active compounds.
Thienoquinolines, which are thiophene analogues of quinolines, are an important class of compounds in medicinal chemistry. The synthesis of these fused systems often relies on cyclization reactions that build the quinoline (B57606) portion onto a pre-functionalized thiophene ring. This compound can serve as a key starting material for constructing thieno[3,2-b]quinolines. A common strategy involves the conversion of the carboxylate group into an amine, followed by a cyclization reaction.
For instance, a plausible synthetic route could involve the following steps:
Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid.
Amine Formation: The carboxylic acid is converted into an amino group, potentially through a Curtius or Schmidt rearrangement. This creates a 3-amino-4-chlorothiophene derivative.
Cyclization: The resulting aminothiophene can then undergo a cyclization reaction, such as the Gould-Jacobs reaction, by reacting with a suitable three-carbon building block like diethyl ethoxymethylenemalonate to construct the fused pyridine (B92270) ring, ultimately yielding the thienoquinoline core structure.
While the direct synthesis of pyrano-pyrimidine systems from this specific thiophene precursor is not extensively documented, the related and structurally significant thieno[2,3-d]pyrimidines are well-established targets for which this compound is a suitable precursor. Thieno[2,3-d]pyrimidines are known for their diverse pharmacological activities. The synthesis typically begins with a 2-amino-3-alkoxycarbonylthiophene, which can be prepared from this compound.
A typical synthetic pathway involves converting the 4-chloro substituent to a 4-amino group, followed by reaction with various reagents to build the pyrimidine (B1678525) ring. For example, reacting the aminothiophene intermediate with formamide (B127407) or urea (B33335) can lead to the formation of the fused pyrimidine ring, yielding the thieno[2,3-d]pyrimidine (B153573) scaffold.
Building Block for Pharmaceutical and Agrochemical Intermediates
The unique substitution pattern of this compound makes it a valuable intermediate for synthesizing active ingredients used in pharmaceuticals and crop protection.
Thiencarbazone-methyl is a sulfonylaminocarbonyltriazolinone herbicide. bcpcpesticidecompendium.org The core structure of this molecule contains a substituted thiophene ring. The key intermediate in the synthesis of Thiencarbazone-methyl is methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate. google.comgoogle.com While this intermediate is structurally similar to this compound, it possesses a chlorosulfonyl group at the 4-position and a methyl group at the 5-position, which are crucial for the subsequent coupling reactions to form the final herbicide.
The documented synthesis of Thiencarbazone-methyl involves the chlorosulfonation of methyl 5-methylthiophene-3-carboxylate. google.comgoogle.com Therefore, this compound is not the direct precursor in the established manufacturing routes for this specific herbicide, though it belongs to the same class of substituted thiophene carboxylates.
| Compound | Structure | Key Substituents |
|---|---|---|
| This compound | C4: Chloro (-Cl) C5: Hydrogen (-H) | |
| Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate | C4: Chlorosulfonyl (-SO₂Cl) C5: Methyl (-CH₃) |
Targeted protein degradation is a modern therapeutic strategy that utilizes small molecules, often called Proteolysis-Targeting Chimeras (PROTACs), to eliminate specific disease-causing proteins. sigmaaldrich.com These degraders are modular molecules composed of a ligand that binds the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them.
The synthesis of effective protein degraders requires a diverse library of building blocks to construct the warhead portion. Highly functionalized heterocyclic compounds are ideal starting points for developing these warheads. This compound serves as a potential building block in this context. Its chloro and ester groups act as synthetic handles that allow for the covalent attachment of linkers or further elaboration into more complex structures designed to bind to the active site of a target protein. The thiophene core can provide a rigid scaffold to orient functional groups for optimal protein binding.
Rivaroxaban is an anticoagulant medication that contains a 5-chlorothiophene-2-carboxamide (B31849) moiety as a key structural feature. The widely established industrial synthesis of Rivaroxaban utilizes 5-chlorothiophene-2-carbonyl chloride as the key starting material for introducing this fragment in the final step of the synthesis. nih.govchemicalbook.com
This compound is an isomer of the thiophene precursor used for Rivaroxaban. While both are chlorothiophene derivatives, the specific substitution pattern (positions of the chloro and carboxylate groups) is critical for the final drug's structure and activity. Based on publicly available synthetic routes, this compound is not the specific isomer used as a key starting material in the synthesis of Rivaroxaban itself. nih.govchemicalbook.comjustia.comgoogle.com
| Compound | Isomer Type | Substitution Pattern |
|---|---|---|
| This compound | 4-Chloro-3-carboxylate | Substituents are adjacent (positions 3 and 4). |
| 5-Chlorothiophene-2-carbonyl chloride (Rivaroxaban precursor) | 5-Chloro-2-carbonyl | Substituents are at opposite ends of the ring (positions 2 and 5). |
Development of Agrochemical Compounds
The thiophene scaffold is a key component in a variety of biologically active molecules, including those with applications in agriculture. While direct use of this compound in commercial agrochemicals is not widely documented, its derivatives are crucial in the synthesis of modern herbicides.
A significant application of a closely related derivative, methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, is in the production of the herbicide thiencarbazone-methyl. justia.comgoogle.com This herbicide is effective for the selective control of grasses and broadleaf weeds, particularly in corn crops. nih.gov Thiencarbazone-methyl belongs to the sulfonylaminocarbonyltriazolinone class of herbicides, which act by inhibiting the enzyme acetolactate synthase (ALS), an essential enzyme for the biosynthesis of branched-chain amino acids in plants. nih.gov
The following table outlines the key reactants and the final product in the synthesis of thiencarbazone-methyl, highlighting the importance of the thiophene intermediate.
| Reactant 1 | Reactant 2 | Product | Application |
| Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate | 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | Thiencarbazone-methyl | Herbicide |
Data sourced from patents describing the synthesis of thiencarbazone-methyl. justia.comgoogle.com
While the direct precursor in the industrial synthesis is the chlorosulfonylated derivative, this compound represents a potential starting point for the synthesis of this key intermediate. The functional groups present on this compound allow for further chemical modifications, such as chlorosulfonation, to generate the necessary precursors for herbicide synthesis.
Applications in Materials Science for Advanced Polymers and Organic Electronics
Thiophene-based polymers, particularly polythiophenes, are a cornerstone of organic electronics due to their excellent semiconducting properties, environmental stability, and processability. rsc.orgnih.gov These materials are integral to the development of advanced electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The electronic and physical properties of polythiophenes can be finely tuned by introducing various functional groups onto the thiophene monomer. rsc.org
While the direct polymerization of this compound is not extensively reported in scientific literature, its structural features suggest its potential as a monomer for creating functional polythiophenes with tailored properties. The presence of both a chlorine atom and a methyl carboxylate group on the thiophene ring would significantly influence the characteristics of the resulting polymer.
Potential Properties of Polymers Derived from this compound:
Solubility and Processability: The methyl carboxylate group is known to enhance the solubility of polythiophenes in organic solvents. acs.org This improved solubility is crucial for solution-based processing techniques like spin-coating and inkjet printing, which are essential for the fabrication of large-area and flexible electronic devices.
Electronic Properties: The electron-withdrawing nature of both the chlorine atom and the carboxylate group would lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. rsc.org A lower HOMO level can lead to increased air stability of the material by making it less susceptible to oxidation. The ability to tune the HOMO and LUMO levels is critical for optimizing the performance of organic electronic devices. For instance, in OPVs, the energy levels of the donor and acceptor materials must be carefully matched to ensure efficient charge separation and transfer. mdpi.com
Intermolecular Interactions and Morphology: The presence of the polar carboxylate group could lead to stronger intermolecular interactions, which can influence the packing and morphology of the polymer chains in the solid state. acs.org A well-ordered microstructure is often correlated with higher charge carrier mobility in OFETs. nih.gov
The following table summarizes the potential effects of the substituents of this compound on the properties of a hypothetical corresponding polymer for applications in organic electronics.
| Substituent | Potential Effect on Polymer Properties | Relevance to Organic Electronics |
| Chlorine Atom | - Lowers HOMO/LUMO energy levels- May influence intermolecular packing | - Increased air stability- Tuning of electronic properties for device optimization |
| Methyl Carboxylate Group | - Enhances solubility- Lowers HOMO/LUMO energy levels- Can promote ordered packing | - Improved solution processability- Fine-tuning of energy levels- Potential for high charge carrier mobility |
This table is based on established principles of polymer chemistry and materials science related to polythiophene derivatives. rsc.orgacs.org
While the specific performance of a polymer derived from this compound remains to be experimentally determined, the analysis of its structural components indicates its potential as a building block for new semiconducting polymers. Further research into the polymerization of this monomer and the characterization of the resulting polymer would be necessary to fully explore its applicability in advanced polymers and organic electronics.
Future Research Directions and Challenges
Development of Novel and Highly Efficient Synthetic Routes
The pursuit of more efficient and sustainable methods for the synthesis of functionalized thiophenes like Methyl 4-chlorothiophene-3-carboxylate is a paramount objective in contemporary organic chemistry. bohrium.com Future research will likely focus on moving beyond traditional multi-step syntheses, which are often characterized by harsh reaction conditions and the generation of significant waste.
Key areas for development include:
Metal-Catalyzed Cross-Coupling Reactions: The use of transition metal catalysts, particularly palladium, has revolutionized the synthesis of complex aromatic compounds. rsc.org Future work could explore novel palladium-catalyzed cross-coupling reactions to introduce a variety of substituents onto the thiophene (B33073) ring, potentially leading to the discovery of new derivatives with unique properties. Research into more sustainable and cost-effective catalysts, such as those based on copper or nickel, is also a promising direction. acs.org The development of C–H functionalization polycondensation of chlorothiophenes in the presence of a nickel catalyst with stoichiometrically or catalytically generated magnesium amide presents a viable pathway for creating novel polymers. researchgate.netfigshare.comexlibrisgroup.com
Biocatalysis and Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and environmental compatibility. Future research could investigate the potential of enzymatic reactions for the synthesis of this compound and its derivatives. This could involve the use of engineered enzymes to perform specific transformations, leading to highly pure products.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Metal-Catalyzed Cross-Coupling | High efficiency, broad substrate scope | Development of sustainable catalysts (e.g., Cu, Ni), exploration of new coupling partners |
| C-H Bond Functionalization | Atom economy, reduced synthetic steps | Regioselective functionalization, development of novel catalytic systems |
| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme screening and engineering, process optimization |
Exploration of Undiscovered Reactivity Modes and Regioselectivity
A thorough understanding of the reactivity of this compound is essential for its application in the synthesis of more complex molecules. The interplay between the chloro, carboxylate, and thiophene ring functionalities presents a rich landscape for chemical exploration.
Future research in this area should aim to:
Investigate Unconventional Reactivity: Moving beyond predictable reactions, future studies could explore the potential for this compound to participate in unconventional transformations, such as photocatalysis or electrochemistry. These methods can provide access to unique reactivity patterns that are not achievable through traditional thermal methods.
Control Regioselectivity: The thiophene ring has multiple positions where reactions can occur. A key challenge and area of future research will be the development of methods to control the regioselectivity of reactions involving this compound. nih.gov This could involve the use of directing groups or specific catalysts to favor the formation of a particular isomer.
Reaction Mechanism Studies: Detailed mechanistic studies, combining experimental and computational approaches, will be vital to unravel the intricacies of the reactivity of this compound. A deeper understanding of reaction pathways will enable the rational design of new reactions and the optimization of existing ones.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. researchgate.netresearchgate.netneuroquantology.commit.educhimia.ch The integration of these technologies into the synthesis and derivatization of this compound is a critical area for future research.
Key objectives include:
Development of Continuous Flow Syntheses: Designing and optimizing continuous flow processes for the synthesis of this compound can lead to higher yields, improved purity, and enhanced safety, particularly for reactions that are exothermic or involve hazardous reagents. neuroquantology.com
High-Throughput Screening: Automated synthesis platforms can be utilized for the rapid synthesis and screening of libraries of this compound derivatives. researchgate.net This high-throughput approach can accelerate the discovery of new compounds with desired properties for various applications.
Process Analytical Technology (PAT): The implementation of in-line and on-line analytical techniques within a flow chemistry setup will allow for real-time monitoring and control of reaction parameters, ensuring consistent product quality and process efficiency.
Advanced In Silico Screening for New Derivatives and Applications
Computational chemistry and in silico screening have become indispensable tools in modern drug discovery and materials science. techscience.comresearchgate.netnih.govrsc.org Applying these methods to this compound can guide the rational design of new derivatives with tailored properties.
Future research directions in this domain include:
Virtual Screening and Molecular Docking: Employing virtual screening techniques to screen large virtual libraries of this compound analogs against biological targets can identify promising candidates for further experimental investigation. techscience.comnih.gov Molecular docking studies can provide insights into the binding modes of these compounds, aiding in the optimization of their activity. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help to establish a correlation between the structural features of this compound derivatives and their biological activity or physical properties. These models can then be used to predict the properties of new, unsynthesized compounds.
Predictive Modeling of Physicochemical Properties: Computational methods can be used to predict key physicochemical properties of new derivatives, such as solubility, stability, and reactivity. This information is crucial for the selection of promising candidates for specific applications.
| Computational Approach | Application in Research | Potential Outcome |
| Virtual Screening | Identification of potential drug candidates | Accelerated discovery of bioactive molecules |
| Molecular Docking | Understanding ligand-receptor interactions | Rational design of more potent and selective compounds |
| QSAR Modeling | Predicting biological activity from chemical structure | Prioritization of synthetic targets |
| Predictive Modeling | Estimating physicochemical properties | Selection of derivatives with optimal characteristics |
Scalable and Environmentally Benign Manufacturing Processes
The development of scalable and sustainable manufacturing processes is crucial for the commercial viability of any chemical compound. google.com For this compound, this entails a focus on green chemistry principles and process intensification. rsc.orgmdpi.comunito.itresearchgate.netroyalsocietypublishing.orgderpharmachemica.com
Future research and development efforts should concentrate on:
Green Chemistry Metrics: The application of green chemistry metrics, such as atom economy, E-factor, and process mass intensity, will be essential to evaluate and compare the environmental performance of different synthetic routes. unito.it The goal is to develop processes that minimize waste and energy consumption.
Process Intensification: Implementing process intensification strategies, such as the use of microreactors or other advanced reactor technologies, can lead to more efficient and safer manufacturing processes. These technologies can offer better heat and mass transfer, leading to improved yields and reduced reaction times.
Q & A
Basic Research Questions
What are the optimized synthetic routes for Methyl 4-chlorothiophene-3-carboxylate, and how can purity be validated?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with thiophene derivatives. For example, chlorination at the 4-position can be achieved using reagents like SOCl₂ or POCl₃ under anhydrous conditions. Esterification of the carboxylic acid precursor (e.g., 4-chlorothiophene-3-carboxylic acid) with methanol in the presence of H₂SO₄ as a catalyst is common. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm absence of unreacted starting materials or chlorinated byproducts .
Which spectroscopic and crystallographic methods are most effective for characterizing its structure?
Methodological Answer:
- Spectroscopy: ¹H NMR (CDCl₃, 400 MHz) identifies aromatic protons (δ 7.2–7.8 ppm) and methyl ester signals (δ 3.8–3.9 ppm). IR confirms carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches.
- Crystallography: Single-crystal X-ray diffraction (SXRD) using SHELXL or SHELXS resolves bond lengths and angles. Mercury CSD visualizes packing motifs, while ORTEP-3 generates thermal ellipsoid diagrams. Validation tools like PLATON check for structural anomalies (e.g., missed symmetry).
Advanced Research Questions
How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., chloroform) are modeled using the PCM approach. Electrostatic potential maps identify regions prone to electrophilic attack (e.g., C-5 of the thiophene ring). Comparative studies with crystallographic data validate bond critical points from Quantum Theory of Atoms in Molecules (QTAIM) analysis .
What strategies resolve contradictions between crystallographic data and computational models for this compound?
Methodological Answer:
Discrepancies in bond lengths or angles may arise from crystal packing forces (e.g., π-π stacking) not modeled in gas-phase DFT. Use periodic boundary conditions (PBC-DFT) to simulate solid-state effects. Validate via Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O contacts). Cross-check torsion angles with Cremer-Pople puckering parameters for non-planar rings .
How do substituent positions (e.g., 4-Cl vs. 3-COOMe) influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing ester group at C-3 directs electrophilic substitution to C-5, while the C-4 chlorine deactivates the ring. Suzuki-Miyaura coupling requires Pd(PPh₃)₄ and aryl boronic acids under inert conditions (e.g., DMF, 80°C). Competitive inhibition by the ester group necessitates higher catalyst loading (5 mol%). Monitor regioselectivity via LC-MS and compare with DFT-predicted transition states .
What are the challenges in analyzing polymorphic forms of this compound?
Methodological Answer:
Polymorph screening requires solvent-drop grinding (acetonitrile, toluene) and thermal analysis (DSC/TGA). High-resolution synchrotron XRD distinguishes subtle packing differences. Use Mercury’s packing similarity tool to compare unit cells. Challenges include low crystallinity in polar solvents and hydrate formation, mitigated by controlled crystallization under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
